

Ethyl 4-(2-bromoacetyl)benzoate: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: Ethyl 4-(2-bromoacetyl)benzoate

Cat. No.: B029175

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate has emerged as an important and versatile building block in medicinal chemistry, offering a reactive handle for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature, featuring an α -bromoketone moiety and an ethyl benzoate group, allows for facile introduction into various molecular scaffolds, making it a valuable precursor for the synthesis of novel drug candidates targeting a range of diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **ethyl 4-(2-bromoacetyl)benzoate**, with a focus on its application in the development of kinase inhibitors and other targeted therapies.

Core Chemical and Physical Properties

Ethyl 4-(2-bromoacetyl)benzoate is a solid at room temperature with the chemical formula $C_{11}H_{11}BrO_3$ and a molecular weight of 271.11 g/mol ^[1] It is classified as an ester and a ketone.^[1] A summary of its key identifiers and properties is provided in the table below.

Property	Value	Reference
CAS Number	81590-55-8	[1][2]
Molecular Formula	C ₁₁ H ₁₁ BrO ₃	[1][2]
Molecular Weight	271.11 g/mol	[1]
Synonyms	4-bromoacetyl-benzoic acid ethyl ester	[3]
Purity	Typically ≥95%	[1][4]
Appearance	Solid	[1]
SMILES	CCOC(=O)C1=CC=C(C(=O)C Br)C=C1	[4]

Synthesis and Commercial Availability

Ethyl 4-(2-bromoacetyl)benzoate is readily synthesized from commercially available starting materials. A common laboratory-scale synthesis involves the bromination of ethyl 4-acetylbenzoate. This reaction is typically carried out using a brominating agent such as copper(II) bromide. The upstream precursor, ethyl 4-acetylbenzoate, can be prepared by the esterification of 4-acetylbenzoic acid.

Due to its utility in drug discovery, **ethyl 4-(2-bromoacetyl)benzoate** is commercially available from various chemical suppliers, ensuring its accessibility for research and development purposes.

Reactivity and Role as a Building Block

The synthetic versatility of **ethyl 4-(2-bromoacetyl)benzoate** stems from the presence of two key functional groups: the α-bromoketone and the ethyl ester. The α-bromoketone is highly susceptible to nucleophilic substitution reactions, making it an excellent electrophile for the construction of heterocyclic rings. The ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of additional diversity and tuning of physicochemical properties.

This dual reactivity makes it a powerful tool for the synthesis of a wide range of heterocyclic scaffolds, which are prevalent in many approved drugs and clinical candidates.

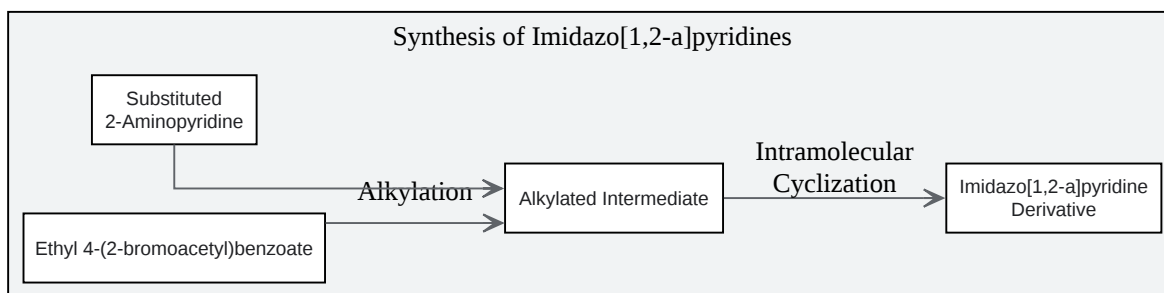
Applications in Drug Discovery: A Focus on Kinase Inhibitors and Anticancer Agents

Ethyl 4-(2-bromoacetyl)benzoate has proven to be a particularly valuable building block in the synthesis of compounds targeting protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.

Synthesis of Imidazo[1,2-a]pyridines as FLT3 and CDK9 Inhibitors

A prominent application of **ethyl 4-(2-bromoacetyl)benzoate** is in the synthesis of imidazo[1,2-a]pyridine derivatives. These compounds have shown significant potential as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9), both of which are important targets in the treatment of various cancers, including acute myeloid leukemia (AML).

The general synthetic approach involves the condensation of **ethyl 4-(2-bromoacetyl)benzoate** with a substituted 2-aminopyridine. This reaction proceeds via an initial alkylation of the pyridine nitrogen followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

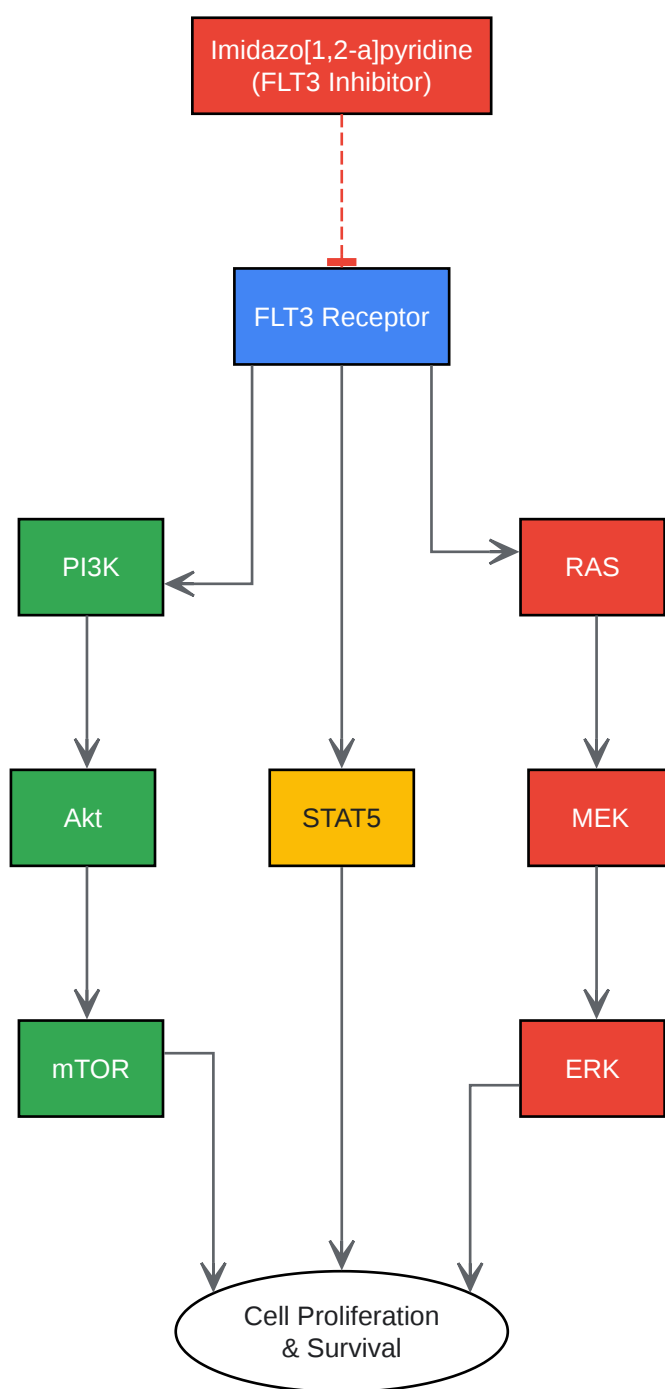


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Synthetic route to Imidazo[1,2-a]pyridines.

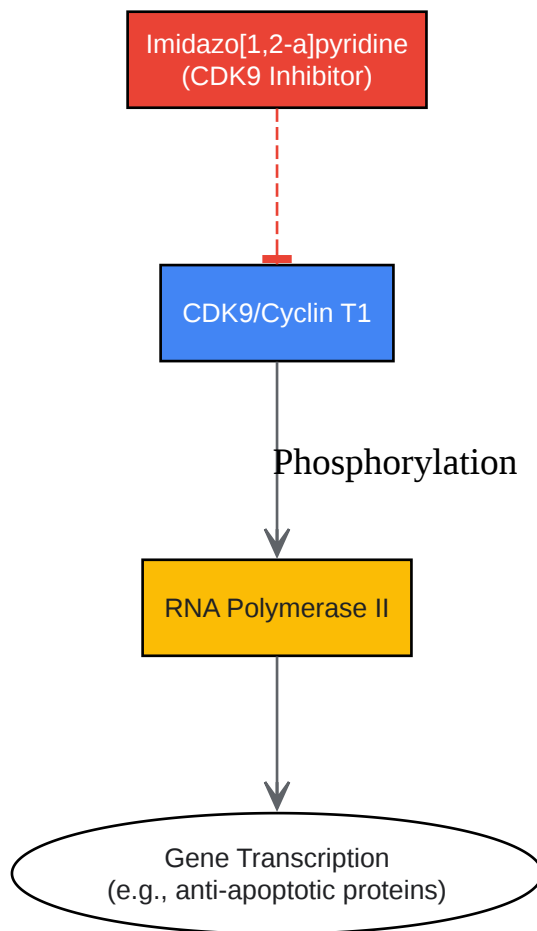
FLT3 and CDK9 Signaling Pathways and Inhibition

FLT3 is a receptor tyrosine kinase that, when mutated, can lead to the uncontrolled proliferation of cancer cells. CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby promoting cancer cell death.



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Simplified FLT3 signaling pathway and inhibition.



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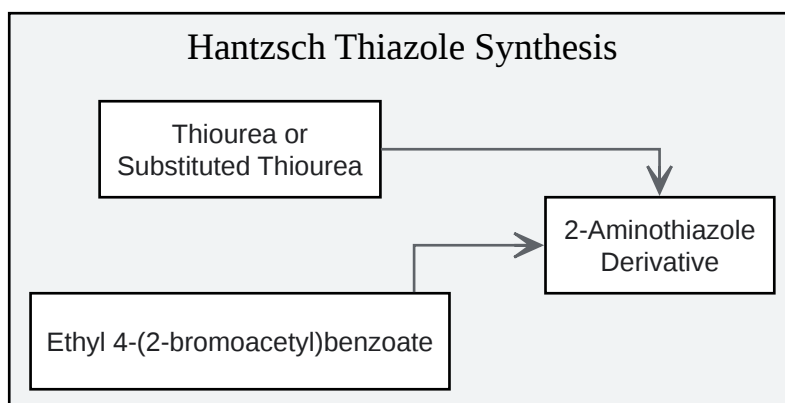
Simplified CDK9 signaling pathway and inhibition.

Quantitative Bioactivity Data for Imidazo[1,2-a]pyridine Derivatives

Compound ID	Target	IC ₅₀ (μM)	Cell Line	Reference
LB-1	CDK9	0.00922	-	
Compound 12b	-	11	Hep-2	
Compound 12b	-	13	HepG2	
Compound 12b	-	11	MCF-7	
Compound 12b	-	11	A375	
Compound 15d	-	<0.06	A375P	
Compound 17e	-	<0.06	A375P	
Compound 18c	-	<0.06	A375P	
Compound 18h	-	<0.06	A375P	
Compound 18i	-	<0.06	A375P	

Synthesis of Thiazole Derivatives as Anticancer Agents

Another significant application of **ethyl 4-(2-bromoacetyl)benzoate** is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide to form a thiazole ring. By reacting **ethyl 4-(2-bromoacetyl)benzoate** with thiourea or substituted thioureas, a variety of 2-aminothiazole derivatives can be synthesized. These compounds have demonstrated promising anticancer activity.



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General scheme for Hantzsch thiazole synthesis.

Quantitative Bioactivity Data for Thiazole Derivatives

Compound ID	Cell Line	IC ₅₀ (μM)	Reference
Compound 4c	MCF-7	2.57	
Compound 4c	HepG2	7.26	
Compound 11d	A-549	62.5 (μg/mL)	
Compound 47f	A549	Potent	
Compound 47f	MCF-7	Potent	
Compound 47q	A549	Potent	
Compound 47q	MCF-7	Potent	

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final compounds using **ethyl 4-(2-bromoacetyl)benzoate**.

Protocol 1: Synthesis of Ethyl 4-(2-amino-4-phenylthiazol-5-yl)benzoate (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-aminothiazole derivative.

Materials:

- **Ethyl 4-(2-bromoacetyl)benzoate**
- Thiourea
- Ethanol

- Crushed ice

Procedure:

- In a round-bottom flask, combine **ethyl 4-(2-bromoacetyl)benzoate** (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
- Reflux the reaction mixture at 78°C.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:3).
- Upon completion of the reaction, pour the reaction mixture over crushed ice to precipitate the solid product.
- Collect the solid product by filtration, wash with cold water, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate

This protocol outlines the general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative.

Materials:

- **Ethyl 4-(2-bromoacetyl)benzoate**
- 2-Aminopyridine
- Ethanol or another suitable solvent
- Sodium bicarbonate (optional, for workup)

Procedure:

- Dissolve **ethyl 4-(2-bromoacetyl)benzoate** (1 mmol) and 2-aminopyridine (1 mmol) in ethanol in a round-bottom flask.
- Reflux the mixture for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by washing with a dilute solution of sodium bicarbonate to remove any unreacted starting materials, followed by recrystallization or column chromatography.

Conclusion

Ethyl 4-(2-bromoacetyl)benzoate is a highly valuable and versatile building block in drug discovery. Its ability to readily participate in the formation of diverse heterocyclic systems, particularly those with demonstrated anticancer and anti-inflammatory properties, makes it an indispensable tool for medicinal chemists. The straightforward synthesis of imidazo[1,2-a]pyridines and thiazoles from this precursor provides access to a rich chemical space for the development of novel kinase inhibitors and other targeted therapies. The experimental protocols and data presented in this guide are intended to facilitate further research and exploitation of this important synthetic intermediate in the quest for new and more effective medicines.

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